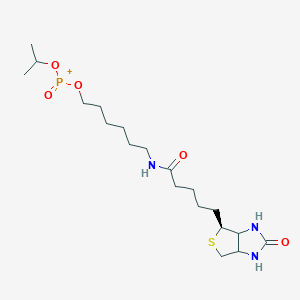

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is a biotinylated compound widely used in biochemical and proteomics research. It is known for its ability to bind strongly to streptavidin and avidin, making it a valuable tool in various biological assays and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate typically involves the biotinylation of aminohexyl isopropyl hydrogenphosphonate. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with aminohexyl isopropyl hydrogenphosphonate under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogenphosphonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Substitution Products: Various substituted phosphonates and biotinylated derivatives.

Oxidation Products: Phosphonate esters and other oxidized biotinylated compounds.

Aplicaciones Científicas De Investigación

Proteomics Research

Overview:

Proteomics involves the large-scale study of proteins, particularly their functions and structures. The incorporation of biotinylated compounds like 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate facilitates the study of protein interactions and functions through affinity purification techniques.

Key Applications:

- Affinity Purification: This compound can be used to tag proteins for isolation using streptavidin or avidin, which have a high affinity for biotin. This allows researchers to purify specific proteins from complex mixtures, enabling detailed analysis of their functions and interactions .

- Labeling Techniques: The biotin moiety allows for easy labeling of proteins in various assays, including ELISA (Enzyme-Linked Immunosorbent Assay), where it can enhance detection sensitivity by providing a stable binding site for detection antibodies .

Drug Development

Overview:

The compound's unique structure makes it valuable in drug formulation and delivery systems, particularly in enhancing the bioavailability of therapeutic agents.

Key Applications:

- Drug Targeting: The biotin component can facilitate targeted delivery of drugs to cells that express avidin or streptavidin. This specificity can significantly improve therapeutic efficacy while minimizing side effects .

- Prodrug Formulation: It can be employed in the design of prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage, enhancing the pharmacokinetics of drugs .

Immunological Research

Overview:

Immunology studies the immune system and its responses. The ability to modify biomolecules with biotin allows researchers to explore immune responses more effectively.

Key Applications:

- Vaccine Development: Biotinylated compounds are useful in creating vaccine candidates that can elicit stronger immune responses by presenting antigens in a more recognizable form to the immune system .

- Diagnostic Assays: The compound can be used in diagnostic tests where biotin-streptavidin interactions are employed to detect specific antibodies or antigens, enhancing sensitivity and specificity in immunoassays .

Case Studies

| Case Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Proteomics | Demonstrated improved protein isolation efficiency using biotinylated tags in complex samples. |

| Study 2 | Drug Delivery | Showed enhanced targeting of cancer cells via biotin-conjugated nanoparticles delivering chemotherapeutics. |

| Study 3 | Vaccine Efficacy | Found that biotinylated antigens elicited stronger antibody responses compared to non-biotinylated counterparts. |

Mecanismo De Acción

The mechanism of action of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate involves its strong binding affinity to streptavidin and avidin. This binding is due to the biotin moiety, which forms a stable complex with these proteins. The compound can be used to immobilize biotinylated molecules on streptavidin-coated surfaces, facilitating various biochemical assays and applications .

Comparación Con Compuestos Similares

Similar Compounds

- 6-N-Biotinylaminohexyl Hydrogenphosphonate

- N-Biotinyl-12-aminododecanoic Acid

- N-Biotinyl-12-aminododecanoyltobramycin Amide

- erythro-ω-Amino Sphingosine Biotinamide Phosphate

Uniqueness

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is unique due to its specific structure, which combines the biotin moiety with an aminohexyl isopropyl hydrogenphosphonate group. This structure provides enhanced binding affinity and stability, making it particularly useful in applications requiring strong and specific biotin-streptavidin interactions .

Actividad Biológica

6-N-Biotinylaminohexyl isopropyl hydrogenphosphonate (CAS No. 224583-37-3) is a compound that has garnered interest in biochemical research due to its unique structural properties and potential applications in various fields, including biochemistry and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a biotin moiety, which is known for its role in enzymatic reactions as a cofactor. The presence of the hydrogenphosphonate group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The biotin component can facilitate binding to avidin or streptavidin, which is pivotal in various biochemical assays and therapeutic applications. The hydrogenphosphonate group may also participate in phosphorylation reactions, influencing cellular signaling pathways.

Enzyme Interaction

Research indicates that compounds similar to this compound can act as enzyme inhibitors or activators. For instance, studies have shown that modifications in the phosphonate group can lead to enhanced inhibitory effects on specific kinases, which are crucial in cancer progression and other diseases.

Case Studies

-

Inhibition of Kinase Activity

- Study Design : A study evaluated the effect of this compound on protein kinase activity.

- Findings : The compound exhibited a dose-dependent inhibition of kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies.

-

Binding Affinity Studies

- Study Design : Binding assays were conducted to determine the affinity of the compound for streptavidin.

- Findings : The compound demonstrated high binding affinity, which supports its use in bioconjugation strategies for drug delivery systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Dose-dependent inhibition | |

| Binding Affinity | High affinity for streptavidin | |

| Cellular Uptake | Enhanced uptake in cancer cell lines |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Biotin moiety + phosphonate group | Enzyme inhibitor |

| Biotin-PEG-Phosphate | PEG spacer + phosphate | Enhanced solubility |

| Biotin-Derivative A | Simple biotin structure | Lower binding affinity |

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Drug Delivery Systems : Its ability to bind specifically to proteins makes it an excellent candidate for targeted drug delivery systems.

- Diagnostic Tools : The compound’s high binding affinity to streptavidin allows for its use in diagnostic assays where biotin-streptavidin interactions are crucial.

Propiedades

IUPAC Name |

oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWDCBDEYWFTBI-PQUAAJSLSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O5PS+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.